

An In-depth Technical Guide to the Keap1-NRF2 Protein-Protein Interaction

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Executive Summary

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for the Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, targets the transcription factor NRF2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of NRF2. However, upon exposure to cellular stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-NRF2 interaction. This allows NRF2 to stabilize, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes. Dysregulation of this pathway is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making the Keap1-NRF2 protein-protein interaction (PPI) a prime target for therapeutic intervention. This guide provides a comprehensive overview of the core principles of the Keap1-NRF2 interaction, including quantitative binding data, detailed experimental protocols, and visual representations of the key signaling and experimental workflows.

The Keap1-NRF2 Signaling Pathway

The regulation of NRF2 activity by Keap1 is a tightly controlled process. In its inactive state, a homodimer of Keap1 binds to NRF2 through two key motifs in the N-terminal Neh2 domain of



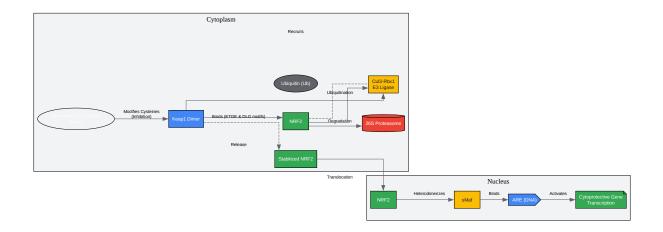




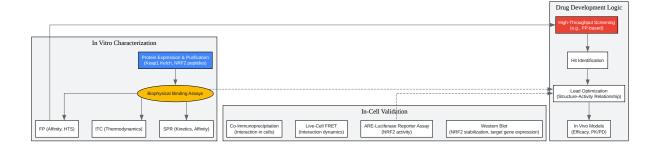
NRF2: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[1][2] This interaction is often described by the "hinge and latch" model, where the ETGE motif acts as a hinge, remaining bound to one Keap1 monomer, while the DLG motif acts as a latch, which can be released upon cellular stress.[2] The binding of both motifs is crucial for the proper orientation of NRF2, allowing for its ubiquitination by the Keap1-Cul3-Rbx1 E3 ligase complex and subsequent degradation by the 26S proteasome.[3]

Under conditions of oxidative or electrophilic stress, specific cysteine residues within Keap1 are modified.[1] This modification induces a conformational change in the Keap1 dimer, leading to the release of the DLG motif and the cessation of NRF2 ubiquitination.[1] Consequently, newly synthesized NRF2 bypasses degradation, accumulates in the cytoplasm, and translocates to the nucleus.[3] In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMaf) and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a wide array of protective enzymes and proteins.[3]









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